1,8-dichloro-9H-carbazole
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Overview
Description
1,8-dichloro-9H-carbazole is an important heterocyclic compound that has gained significant attention in scientific research. It is a derivative of carbazole and has a wide range of applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound possesses unique chemical and physical properties, which make it an attractive candidate for further investigation.
Scientific Research Applications
1,8-dichloro-9H-carbazole has been extensively studied for its potential applications in various scientific fields. In material science, the compound has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In organic synthesis, it has been used as a reagent for the preparation of other carbazole derivatives. In medicinal chemistry, it has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1,8-dichloro-9H-carbazole is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that the compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1,8-dichloro-9H-carbazole can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and cholinesterase. It has also been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells. Physiologically, the compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,8-dichloro-9H-carbazole is its versatility in various scientific fields. It can be easily synthesized and modified to suit specific applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the investigation of 1,8-dichloro-9H-carbazole. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as an anticancer agent and neuroprotective agent. Furthermore, the compound's potential as a building block for the synthesis of new organic semiconductors and light-emitting diodes could also be explored. Overall, 1,8-dichloro-9H-carbazole is a promising compound with many potential applications in various scientific fields.
Synthesis Methods
The synthesis of 1,8-dichloro-9H-carbazole can be achieved by several methods, including the Friedlander reaction, Suzuki coupling, and Sonogashira coupling. The Friedlander reaction involves the condensation of o-phenylenediamine with a ketone or aldehyde in the presence of an acid catalyst. The Suzuki coupling and Sonogashira coupling methods involve the use of palladium catalysts to couple aryl halides with carbazole derivatives. The choice of the synthesis method depends on the specific application of the compound.
properties
IUPAC Name |
1,8-dichloro-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOVMBTWMSLVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C2C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-dichloro-9H-carbazole |
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